N-(4-methylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide
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Overview
Description
N-(4-methylphenyl)thieno3,2-bbenzothiole-2-carboxamide is a heterocyclic compound that belongs to the class of thienobenzothiophene derivatives. This compound is characterized by its unique structure, which includes a thieno3,2-bbenzothiole core and a carboxamide group attached to a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)thieno3,2-bbenzothiole-2-carboxamide typically involves the following steps:
- Formation of the Thieno3,2-bbenzothiole Core: This can be achieved through the cyclization of appropriate thiophene derivatives. For example, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-b]pyrimidin-4-ones .
- Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thieno3,2-bbenzothiole derivative with an appropriate amine, such as 4-methylphenylamine, under suitable conditions .
Industrial Production Methods: Industrial production of N-(4-methylphenyl)thieno3,2-bbenzothiole-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and solvents, as well as controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the thieno3,2-bbenzothiole core are replaced by other groups.
- Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
- Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
- Substitution: Halogenating agents, nitrating agents, and other electrophiles.
- Oxidation: Oxidized derivatives of the thieno3,2-bbenzothiole core.
- Reduction: Reduced derivatives with altered functional groups.
- Substitution: Substituted derivatives with new functional groups attached to the aromatic ring or the thieno3,2-bbenzothiole core.
Scientific Research Applications
Chemistry: N-(4-methylphenyl)thieno3,2-bbenzothiole-2-carboxamide is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials with specific electronic and optical properties .
Biology and Medicine: Its structural features may allow it to interact with biological targets, making it a candidate for the development of therapeutic agents .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for use in electronic devices .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)thieno3,2-bbenzothiole-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds::
- Thieno[3,2-b]pyrimidine Derivatives: These compounds share a similar thieno[3,2-b] core structure and exhibit comparable chemical properties .
- Thieno[3,4-b]pyridine Derivatives: These compounds also have a thieno core but differ in the arrangement of the heterocyclic rings .
Uniqueness: N-(4-methylphenyl)thieno3,2-bbenzothiole-2-carboxamide is unique due to the presence of the 4-methylphenyl substituent and the specific arrangement of the thieno3,2-bbenzothiole core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
N-(4-methylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS2/c1-11-6-8-12(9-7-11)19-18(20)16-10-15-17(22-16)13-4-2-3-5-14(13)21-15/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFRPJOZAVNEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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